1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQQGFZJDTZBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Established Synthetic Routes to the Core Structure
The formation of the 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea backbone is primarily achieved through well-established methods in organic chemistry, centering on the creation of the urea (B33335) linkage between the two distinct aryl moieties.
Traditional Approaches: Reaction of Amines with Isocyanates
The most common and direct method for synthesizing unsymmetrical diaryl ureas is the nucleophilic addition of an amine to an isocyanate. nih.gov This reaction is typically high-yielding and clean. For the synthesis of this compound, two equivalent pathways are possible:
Pathway A: Reaction of 3,4-dichloroaniline (B118046) with 4-fluorophenyl isocyanate.
Pathway B: Reaction of 4-fluoroaniline (B128567) with 3,4-dichlorophenyl isocyanate. wikipedia.orgnih.gov
A representative procedure for this type of synthesis can be conducted under solvent-free conditions using microwave irradiation. In a typical reaction, equimolar amounts of the corresponding aniline (B41778) and phenyl isocyanate are mixed and irradiated for a short period. nih.gov The reaction proceeds rapidly, and the resulting product can be purified by recrystallization from a suitable solvent like ethanol. nih.gov
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3,4-Dichloroaniline | 4-Fluorophenyl isocyanate | This compound |
| 4-Fluoroaniline | 3,4-Dichlorophenyl isocyanate | This compound |
Phosgenation-Based Syntheses and Alternatives
Given the extreme hazards associated with phosgene (B1210022), safer alternatives have been developed. Triphosgene, a stable solid, serves as a phosgene equivalent, decomposing in situ to generate phosgene under reaction conditions. newdrugapprovals.org This allows for easier handling and storage while performing the same chemical transformations. newdrugapprovals.orgresearchgate.net Furthermore, significant research is directed towards entirely phosgene-free routes for isocyanate and urea production, such as the catalyzed reductive carbonylation of nitroaromatics, to enhance process safety and sustainability. researchgate.netbloominglobal.com
Advancements in Synthetic Efficiency and Sustainability
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles have been applied to the synthesis of diaryl ureas, leading to significant improvements over traditional methods.
Catalyst-Free and Green Chemistry Approaches for Urea Formation
The inherent reactivity of amines and isocyanates means their reaction to form ureas is often inherently catalyst-free, a key advantage from a green chemistry perspective. rsc.org Green synthesis focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netacgpubs.org A prime example is the use of microwave-assisted, solvent-free reactions, which can dramatically reduce reaction times and eliminate the need for potentially harmful organic solvents. nih.gov
The most significant contribution to greening the lifecycle of diaryl urea synthesis lies in replacing hazardous starting materials. The development of phosgene-free isocyanate production is a major focus, with emerging technologies utilizing feedstocks like carbon dioxide or employing catalytic cycles that avoid chlorine and phosgene altogether. bloominglobal.comrsc.org
Flow Chemistry and Continuous Processing Applications in Urea Synthesis
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers substantial benefits for urea synthesis. acs.org This approach enhances safety, particularly when dealing with toxic or unstable intermediates like isocyanates, as they can be generated and consumed in situ within a closed system, minimizing exposure. researchgate.net
Continuous-flow systems using microreactors have been developed for the efficient synthesis of unsymmetrical ureas. acs.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processing. Recent advancements include flow processes that utilize carbon dioxide as a sustainable C1 building block for the urea carbonyl group, further enhancing the green credentials of the synthesis. vapourtec.comresearchgate.netconsensus.app
| Parameter | Advantage in Flow Chemistry |
|---|---|
| Safety | Minimized handling of hazardous intermediates; enclosed system reduces exposure. researchgate.net |
| Efficiency | Rapid heat and mass transfer lead to shorter reaction times and higher yields. acs.org |
| Control | Precise control over temperature, pressure, and stoichiometry. researchgate.net |
| Scalability | Easier and more predictable scale-up compared to batch reactors. vapourtec.com |
| Sustainability | Enables use of sustainable reagents like CO₂; reduces solvent usage. researchgate.netconsensus.app |
Derivatization Strategies for Structural Modification of this compound
The N,N'-diaryl urea moiety is considered a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets, making it a common scaffold in drug discovery. researchgate.netnih.gov Derivatization of the core this compound structure involves chemical modifications to its aryl rings to modulate its physicochemical and biological properties.
Strategies for structural modification typically focus on:
Substitution on the Aryl Rings: Introducing new functional groups onto either the 3,4-dichlorophenyl or the 4-fluorophenyl ring. This can alter the molecule's electronics, lipophilicity, and steric profile. For instance, research on similar compounds involved the synthesis of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl) urea derivatives to explore their structure-activity relationships (SAR) as potential anti-cancer agents. researchgate.net
Modification of Existing Substituents: Chemically transforming the existing chloro or fluoro groups, although this is less common than introducing new substituents.
Bioisosteric Replacement: Replacing the chlorine or fluorine atoms with other groups that have similar sizes and electronic properties to fine-tune activity.
These derivatization strategies are crucial for optimizing the lead compound for a specific biological target, aiming to enhance potency and selectivity. researchgate.netnih.gov
Elucidation of Molecular and Cellular Mechanisms of Action of 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Identification and Characterization of Specific Biological Targets
The biological targets of diaryl ureas are most commonly protein kinases, which play a critical role in cellular signaling. The urea (B33335) linkage is crucial for this activity, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.govmdpi.com This arrangement facilitates strong binding within the ATP-binding pocket of kinases, specifically forming hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the DFG motif's aspartate residue. nih.govresearchgate.net
Enzyme Inhibition Kinetics and Selectivity Studies
Specific enzyme inhibition kinetic data for 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea is not publicly documented. However, the diaryl urea class of compounds is well-established as potent enzyme inhibitors, particularly against various protein kinases. nih.govresearchgate.net Structure-activity relationship (SAR) studies on analogous compounds reveal that the nature and position of substituents on the phenyl rings are critical determinants of potency and selectivity. researchgate.netscilit.com
For instance, studies on a series of novel diaryl urea derivatives identified compounds with significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov One particularly potent compound, a 4-aminoquinazolinyl-diaryl urea derivative, exhibited an IC₅₀ value of 56 nM against EGFR. nih.govnih.gov Another study focusing on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors found that derivatives with p-chloro-m-trifluoromethyl phenyl groups showed potent cytotoxic activity. researchgate.net The halogen substitutions (dichloro- (B11748278) and fluoro-) on this compound suggest it likely targets a similar hydrophobic pocket within a kinase active site, but its precise IC₅₀, kinetic parameters (Kᵢ, kₒₙ, kₒff), and selectivity profile against a panel of kinases remain to be experimentally determined.
Receptor Binding Affinity and Ligand-Target Recognition Analysis
Direct receptor binding affinity studies for this compound are not available. The binding mechanism for this class of compounds is understood through co-crystal structures of analogs like sorafenib (B1663141) with their kinase targets. researchgate.net The diaryl urea core is essential for making key hydrogen-bonding interactions in the hinge region of the kinase domain. nih.govmdpi.com The flanking dichlorophenyl and fluorophenyl groups are projected into adjacent hydrophobic pockets, where van der Waals and hydrophobic interactions contribute significantly to binding affinity and selectivity. nih.gov
The 3,4-dichloro substitution pattern on one phenyl ring and the 4-fluoro substitution on the other are critical for these interactions. The chlorine and fluorine atoms influence the electronic properties of the rings and provide specific contact points within the receptor's binding site. Molecular recognition is achieved through a combination of directional hydrogen bonds from the urea core and extensive hydrophobic interactions from the substituted aryl rings. mdpi.com While urea-based compounds have been studied for their ability to bind anions, the primary targets for diaryl ureas in a biological context are protein receptors. frontiersin.orgrsc.org
Investigation of Protein-Protein Interaction Modulation
There is no direct evidence to suggest that this compound functions as a modulator of protein-protein interactions (PPIs). The primary mechanism for this structural class is the competitive inhibition of ATP binding within a single protein (a kinase), rather than disrupting the interface between two proteins. While the development of small molecules to modulate PPIs is an active area of research, the established role of diaryl ureas is as enzyme inhibitors. nih.gov
Cellular and Subcellular Pathway Perturbations Induced by the Compound
Given the likely role of this compound as a kinase inhibitor, it is expected to perturb multiple intracellular signaling cascades that are dependent on kinase activity. These disruptions can lead to changes in gene expression, cell cycle progression, and cell survival.
Analysis of Gene Expression Modulation (in vitro studies)
While gene expression studies specific to this compound have not been published, research on the closely related analog 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) provides significant insights. In lung cancer cells, treatment with COH-SR4 was found to inhibit the expression of several key cell cycle regulatory proteins. nih.govnih.gov
| Protein | Function | Effect of COH-SR4 Treatment |
|---|---|---|
| CDK2 | Cell Cycle Progression | Expression Inhibited |
| CDK4 | Cell Cycle Progression | Expression Inhibited |
| Cyclin A | Cell Cycle Regulation | Expression Inhibited |
| Cyclin B1 | Mitosis Entry | Expression Inhibited |
| Cyclin E1 | G1/S Transition | Expression Inhibited |
| p27 | CDK Inhibitor | Expression Inhibited |
| Vimentin | Mesenchymal Marker | Expression Decreased |
| E-cadherin | Epithelial Marker | Expression Increased |
These findings suggest that diaryl ureas can induce G0/G1 cell cycle arrest and may reverse epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.govnih.gov Similar effects on gene and protein expression would be anticipated for this compound.
Investigation of Intracellular Signaling Cascade Disruptions
The disruption of signaling cascades is a hallmark of diaryl urea kinase inhibitors. Studies on related compounds have demonstrated modulation of several critical pathways. For example, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were shown to inhibit both the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways in breast cancer cells. researchgate.net Inhibition of these pathways was confirmed by a decrease in the phosphorylation of Akt and S6K, and reduced expression of the Hh target gene Gli1. researchgate.net
Furthermore, the analog 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) was shown to activate the AMP-activated protein kinase (AMPK) pathway while decreasing the phosphorylation of Akt (pAkt) in melanoma and lung cancer tumor lysates. nih.govnih.govnih.govnih.gov Activation of AMPK, a key cellular energy sensor, and inhibition of the pro-survival Akt pathway contribute to the compound's anti-cancer effects. nih.govnih.gov These findings strongly suggest that this compound likely perturbs these same critical signaling nodes, leading to cell cycle arrest and induction of apoptosis.
| Signaling Pathway | Key Proteins Modulated by Analogs | Observed Effect |
|---|---|---|
| PI3K/Akt/mTOR | pAkt, pS6K | Inhibition/Dephosphorylation |
| Hedgehog (Hh) | Gli1 | Decreased Expression |
| AMPK | pAMPK | Activation/Phosphorylation |
| Apoptosis | Bax, Bcl-2, Cleaved PARP | Pro-apoptotic changes (Bax up, Bcl-2 down) |
Subcellular Localization Studies within Model Systems
Direct experimental studies determining the specific subcellular localization of this compound are not extensively documented in publicly available research. However, insights can be drawn from the analysis of related diphenylurea and dichlorophenyl urea derivatives, which suggests that the compound likely traverses the plasma membrane to engage with intracellular targets.
Research on other novel diphenylurea derivatives has identified them as inhibitors of endocytosis, a process critical for cellular uptake of external materials. nih.gov This suggests an initial interaction with the cell membrane and components of the endocytic pathway, such as early and late endosomes. nih.gov Furthermore, studies on the structurally similar compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) have demonstrated its ability to modulate various intracellular signaling pathways. nih.govnih.gov For instance, COH-SR4 has been shown to inhibit glutathione (B108866) S-transferase (GST) activity, induce G2/M or G0/G1 phase cell cycle arrest, and alter the phosphorylation status of cytoplasmic proteins like Akt and AMPK. nih.govnih.gov It also affects the levels of nuclear proteins, including the proliferation marker Ki67 and various cyclins. nih.govnih.gov These findings strongly imply that dichlorophenyl urea compounds are biologically active within the cytoplasm and nucleus, necessitating their transport across the cell membrane and potential accumulation in these compartments to exert their effects. The mechanism of uptake for many urea-based compounds is thought to be through energy-dependent endocytic pathways. mdpi.com
Comparative Mechanistic Insights from Related Urea Derivatives
The urea scaffold is a key feature in numerous pharmacologically active compounds, each exhibiting distinct mechanisms of action based on their specific substitutions. A comparative analysis of this compound with other well-characterized urea derivatives, such as Sorafenib and Linuron, highlights this mechanistic diversity. Diaryl urea derivatives are known to interact with a variety of enzymes and receptors due to the hydrogen bonding capabilities of the urea moiety. nih.gov
Sorafenib , a diaryl urea compound, functions as a potent multi-kinase inhibitor. mdpi.com It is known to target several key kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels). nih.gov Its primary mechanism involves the inhibition of the Raf/MEK/ERK signaling pathway by targeting Raf kinases (C-Raf and B-Raf). mdpi.com Additionally, Sorafenib inhibits various receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.govmdpi.com This dual action of inhibiting both intracellular signaling cascades and cell surface receptors contributes to its anti-cancer effects. nih.gov
Linuron , another substituted urea derivative, exhibits a different mechanism of action, primarily recognized for its use as a herbicide and its effects as an endocrine disruptor. In plants, Linuron functions by inhibiting photosynthesis. frontiersin.org It specifically blocks the electron transport chain in Photosystem II by binding to the D1 protein, thereby halting ATP and NADPH2 production required for plant growth. nih.gov In animals, Linuron acts as an androgen receptor (AR) antagonist. frontiersin.orgmdpi.com It competitively binds to the AR, inhibiting the action of androgens like testosterone (B1683101) and dihydrotestosterone, which can disrupt normal sexual differentiation and reproductive functions. nih.govmdpi.com
The table below summarizes the key mechanistic differences between these related urea derivatives.
| Feature | This compound (Inferred) | Sorafenib | Linuron |
| Primary Target Class | Intracellular signaling proteins (e.g., Kinases, GST) | Protein Kinases (Serine/Threonine and Tyrosine Kinases) | Photosystem II (in plants), Androgen Receptor (in animals) |
| Key Molecular Targets | PI3K/Akt/mTOR pathway proteins, Hedgehog signaling proteins | Raf-1, B-Raf, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT-3, RET | D1 protein of Photosystem II, Androgen Receptor |
| Primary Cellular Process Inhibited | Cell proliferation, Survival signaling, Migration | Cell proliferation (via Raf/MEK/ERK pathway), Angiogenesis | Photosynthesis (electron transport), Androgen-dependent gene expression |
| Subcellular Site of Action | Cytoplasm, Nucleus | Cytoplasm, Cell Membrane | Chloroplasts (in plants), Cytoplasm/Nucleus (in animals) |
This comparative analysis underscores the functional versatility of the urea scaffold. While sharing a common structural motif, the specific aromatic substitutions on compounds like this compound, Sorafenib, and Linuron dictate their distinct molecular targets and ultimate biological effects. Research on various 1,3-disubstituted urea derivatives indicates that many possess antiproliferative properties by targeting molecular pathways involved in cancer development. For example, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer cells.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea Analogs
Rational Design Principles for Systematic Structural Modifications
The rational design of analogs based on the 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea scaffold is a strategic process aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process involves systematic modifications of its three key structural components: the dichlorophenyl moiety, the fluorophenyl moiety, and the central urea (B33335) linker. The urea functionality is a cornerstone in medicinal chemistry due to its ability to form multiple stable hydrogen bonds with protein targets, which is crucial for specific biological activity. nih.gov
The 3,4-dichlorophenyl group plays a critical role in anchoring the molecule within the target's binding pocket, often a hydrophobic region. Structure-activity relationship (SAR) studies have shown that the nature, number, and position of substituents on this ring can significantly influence the compound's biological activity.
Halogen Substitution: The presence of chlorine atoms is often crucial for activity. In many diaryl urea derivatives, chloro groups on the proximal phenyl ring have been shown to increase antiproliferative activity. nih.gov The specific 3,4-dichloro substitution pattern is often optimal for fitting into a hydrophobic pocket of target kinases. Modifications involving shifting these chlorine atoms (e.g., to the 2,4- or 3,5-positions) or replacing them with other halogens like bromine or trifluoromethyl groups can alter the electronic distribution and steric profile, thereby affecting binding affinity. For instance, placing halogen atoms at the ortho position can promote the formation of intramolecular hydrogen bonds, which influences the molecule's conformation. nih.gov
Introduction of Other Groups: Replacing the chlorine atoms with electron-donating groups (e.g., methoxy, methyl) or different electron-withdrawing groups (e.g., nitro, cyano) can modulate the electronic properties of the phenyl ring. These changes can impact interactions with the target protein, such as pi-stacking or hydrophobic interactions. nih.gov However, such modifications must be carefully considered, as significant deviations from the dichlorophenyl structure can lead to a loss of potency if the original interactions are critical for binding.
The 4-fluorophenyl moiety is another key interaction domain. Fluorine's unique properties—small size, high electronegativity, and ability to form strong hydrogen bonds—make it a valuable substituent in drug design. nih.gov The introduction of fluorine can enhance metabolic stability and binding affinity. nih.gov
Positional Isomers: The position of the fluorine atom on the phenyl ring is critical. Moving the fluorine from the para (4) position to the meta (3) or ortho (2) position alters the molecule's dipole moment and its ability to interact with specific amino acid residues in the target protein. Studies on other fluorinated compounds have shown that even slight positional changes can have a significant, and sometimes detrimental, effect on binding affinity. nih.gov For example, an ortho-fluoro substitution might introduce steric hindrance or enable a favorable intramolecular interaction that locks the molecule in a more bioactive conformation.
Analogous Halogenations: Replacing the fluorine with other halogens like chlorine, bromine, or iodine provides a systematic way to probe the effect of substituent size and electronegativity. While fluorine is a hydrogen bond acceptor, the larger halogens have different electronic and steric properties. For example, replacing fluorine with a bulkier bromine atom might create a more favorable van der Waals interaction in a larger pocket or, conversely, a steric clash in a smaller one. Studies on related styryl aryl ureas have shown that chlorophenyl and bromophenyl derivatives can exhibit potent activity, suggesting that larger halogens are well-tolerated at this position. nih.gov
The urea linker (-NH-CO-NH-) is arguably the most critical pharmacophoric feature of this class of compounds. It acts as a rigid scaffold and a hydrogen-bonding hub, directly participating in target engagement. researchgate.netresearchgate.net
Hydrogen Bonding Capability: The urea group's carbonyl oxygen acts as a hydrogen bond acceptor, while the two NH groups are hydrogen bond donors. researchgate.net This allows for the formation of a precise network of hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate in the hinge region of many protein kinases. frontiersin.org SAR studies consistently demonstrate that the urea moiety is fundamental for activity, and its replacement with other groups often leads to a significant decrease in potency. nih.gov
Conformational Rigidity: Diaryl ureas typically adopt a trans-trans conformation, which presents the aryl groups in a specific orientation for optimal binding. nih.gov Modifications to the urea linker can disrupt this conformation. For example, N-methylation (adding a methyl group to one of the urea nitrogens) can break the planarity of the molecule. nih.gov While this can sometimes improve solubility, it may also disrupt the crucial hydrogen bond donation capability and alter the geometry required for target binding.
Thiourea (B124793) Analogs: Replacing the urea's carbonyl oxygen with sulfur to create a thiourea linker is a common bioisosteric modification. This change alters the linker's hydrogen bonding capacity, geometry, and electronic properties. In some contexts, thiourea derivatives have shown potent inhibitory activity, indicating that the sulfur atom can also participate in effective target interactions. researchgate.net
Synthesis and In Vitro Biological Evaluation of Key Analogs
The synthesis of this compound analogs typically involves the reaction of a substituted phenyl isocyanate with a corresponding substituted aniline (B41778). The in vitro evaluation of these synthesized compounds is essential to quantify their biological activity and understand how structural changes affect their interaction with molecular targets.
The potency of newly synthesized analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a specific molecular target (e.g., a protein kinase) or a cancer cell line. nih.gov Selectivity is evaluated by testing the compounds against a panel of related and unrelated targets to identify off-target effects. ab-science.com
The following table presents hypothetical but representative data for a series of analogs, illustrating the impact of structural modifications on inhibitory potency against a target kinase, such as VEGFR-2.
| Compound | Modification from Parent Compound | Target Kinase IC50 (nM) |
|---|---|---|
| Parent | This compound | 15 |
| Analog A | Chlorines at 2,4-position | 85 |
| Analog B | Fluorine at 3-position | 40 |
| Analog C | Fluorine replaced with Chlorine | 25 |
| Analog D | Urea replaced with Thiourea | 50 |
| Analog E | N-Methylation of Urea Linker | >500 |
Data in this table is illustrative and based on established SAR principles for diaryl urea kinase inhibitors.
As the table illustrates, moving the chlorine atoms from the 3,4- to the 2,4-position (Analog A) or shifting the fluorine to the meta position (Analog B) can reduce potency, suggesting the original substitution pattern is optimal for this specific target. Replacing fluorine with chlorine (Analog C) results in a slight decrease in activity, while more significant changes, such as creating a thiourea (Analog D) or N-methylating the urea linker (Analog E), can have a more profound negative impact on potency. nih.gov
Structural modifications directly influence how a compound binds to its molecular target at the atomic level. The goal of these changes is to enhance interactions with key amino acid residues in the active site, often leading to increased potency and selectivity. cambridge.org
Hydrogen Bonding Network: The primary interaction is the hydrogen bonding mediated by the urea linker. Crystallographic studies of similar inhibitors have shown that the carbonyl oxygen can accept hydrogen bonds from backbone NH groups in the kinase hinge region, while the urea NH groups donate hydrogen bonds to the side chains of key residues like glutamate or aspartate. frontiersin.orgnih.gov Any modification that disrupts this network, such as N-alkylation, will severely compromise binding affinity.
Hydrophobic and van der Waals Interactions: The dichlorophenyl and fluorophenyl rings fit into specific hydrophobic pockets within the ATP-binding site. The 3,4-dichloro substituents are often crucial for occupying a deep hydrophobic pocket. Changing the substitution pattern on these rings alters the shape complementarity and van der Waals forces between the inhibitor and the pocket. For example, a bulkier substituent might create a better fit in a large pocket or a steric clash in a smaller one.
Modulating Kinase Conformation: Many diaryl urea inhibitors, including sorafenib (B1663141), are classified as Type II kinase inhibitors. nih.gov These inhibitors bind to and stabilize an inactive conformation of the kinase (the "DFG-out" conformation), preventing it from adopting the active state required for catalysis. The specific substitutions on both phenyl rings are critical for engaging with the unique structural features of this inactive conformation, which contributes significantly to the inhibitor's selectivity. cambridge.org Changes to these substituents can affect the inhibitor's ability to induce or stabilize this inactive state, thereby altering its mechanism of action and potency.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) studies are pivotal in modern drug discovery, offering a systematic approach to understanding how the chemical structure of a compound influences its biological activity and mechanism of action. brieflands.com These computational models correlate variations in the physicochemical properties of a series of compounds with their observed biological responses, thereby guiding the rational design of more potent and selective analogs. nih.gov For diaryl urea derivatives, including analogs of this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, particularly as kinase inhibitors.
Research into the tyrosine kinase inhibitory effects of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, a class of compounds structurally related to this compound, has revealed key structural determinants for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor alpha (PDGFRalpha). nih.gov A significant correlation equation for VEGFR-2 inhibition indicated that lower hydrophobicity, coupled with ortho-substituents that create minimal steric hindrance, enhances inhibitory action. nih.gov Furthermore, a para-substituent that does not accept hydrogen bonds was found to be favorable. The study also highlighted that a 3-substituent with a higher negative field effect contributes positively to the compound's inhibitory potency (pIC50). nih.gov For PDGFRalpha inhibition, the QSAR model suggested that reduced hydrophobicity and a 3-substituent with a more negative resonance effect are beneficial for activity. nih.gov Interestingly, the absence of a fluoro substituent in the middle phenyl ring was found to augment the inhibitory activity for PDGFRalpha. nih.gov
In the context of p38 Mitogen-Activated Protein (MAP) kinase inhibitors, 3D-QSAR studies on pyrazolyl urea derivatives have provided valuable insights. nih.gov Through Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have developed predictive models to understand the structure-activity relationships within this class of inhibitors. nih.gov These models, along with molecular docking studies, have shed light on the crucial protein-inhibitor interactions and the influence of molecular fields on the compound's activity. nih.gov The generated CoMFA and CoMSIA contour maps offer a visual representation of how different structural modifications may impact the inhibitory potential, guiding the design of new, more potent analogs. nih.govbiochempress.com
Further 3D-QSAR studies on quinolizin-2-one (B372528) and pyridopyridazin-6-one derivatives as p38-MAP kinase inhibitors have also been conducted to investigate these correlations. iau.ir The goal of such analyses is to identify the pharmacophoric arrangement of molecular features in three-dimensional space, which can then be used to guide the design of next-generation compounds with enhanced bioactivity. iau.ir
The general principles derived from these QSAR studies on analogous diaryl urea compounds can be extrapolated to hypothesize the structural modifications on this compound that might modulate its biological activity. For instance, alterations in the substitution pattern on the phenyl rings could influence hydrophobicity, electronic effects, and steric hindrance, thereby affecting the compound's interaction with its biological target.
The following table summarizes the general findings from QSAR studies on diaryl urea analogs and their implications for the structural modifications of this compound.
| Structural Feature | Observed Effect in Analogs | Potential Implication for this compound Analogs | Reference |
|---|---|---|---|
| Hydrophobicity | Lower hydrophobicity is generally favorable for VEGFR-2 and PDGFRalpha inhibition. | Modifications to decrease lipophilicity, such as adding polar functional groups, might enhance activity. | nih.gov |
| Substituent Position (Ortho) | Ortho-substituents with minimal steric hindrance can augment VEGFR-2 inhibition. | Introducing small ortho-substituents on either phenyl ring could be a strategy to improve potency. | nih.gov |
| Substituent Position (Para) | A para-substituent that is not a hydrogen-bond acceptor is beneficial for VEGFR-2 inhibition. | The existing 4-fluoro substituent may already be favorable in this regard. | nih.gov |
| Electronic Effects (Field and Resonance) | Negative field and resonance effects at the 3-position can enhance VEGFR-2 and PDGFRalpha inhibition, respectively. | The 3,4-dichloro substitution pattern likely contributes significantly to the electronic properties and could be further optimized. | nih.gov |
| Fluoro Substituent | Absence of a fluoro substituent on the middle phenyl ring was found to increase PDGFRalpha inhibition in one study. | Replacing the 4-fluoro group with other substituents could be explored to modulate activity and selectivity. | nih.gov |
While these QSAR studies on analogous compounds provide a valuable framework for understanding the structure-activity relationships of diaryl ureas, specific QSAR and QSMR models for this compound are not extensively documented in the reviewed literature. The development of such targeted models would be a crucial step in the focused optimization of this particular chemical scaffold for any intended biological application.
Computational and Theoretical Chemistry Investigations of 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms, or conformation, of a molecule. For N,N'-diaryl ureas, DFT calculations are used to understand the rotational barriers and the preferred orientation of the two phenyl rings relative to the central urea (B33335) bridge.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO/LUMO) Analysis
Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) analyses are essential for understanding a molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding. For a diaryl urea, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom, making it a primary hydrogen bond acceptor site. researchgate.net
Positive Potential (Blue): Located around the N-H protons of the urea bridge, identifying them as key hydrogen bond donor sites. researchgate.net
Neutral/Slightly Negative Potential (Green): Spread across the surfaces of the phenyl rings.
This distribution is fundamental to how diaryl ureas interact with biological targets like protein kinases. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are the highest energy orbital containing electrons and the lowest energy orbital that is empty, respectively. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com
HOMO: Represents the ability to donate an electron. In diaryl ureas, the HOMO is typically localized over the phenyl rings and the nitrogen atoms.
LUMO: Represents the ability to accept an electron. The LUMO is often distributed across the urea carbonyl group and the aromatic rings.
A smaller HOMO-LUMO gap suggests the molecule is more reactive. These calculations help rationalize the electronic behavior of the molecule and its potential to engage in charge-transfer interactions within a protein active site. thaiscience.infoajchem-a.com
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting how a compound like 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea might interact with putative biological targets. Diaryl ureas are a well-established class of "Type II" protein kinase inhibitors, and docking studies are central to understanding their mechanism of action. nih.govresearchgate.net
Prediction of Binding Modes with Putitive Biological Targets (e.g., kinases, receptors)
Docking simulations place the ligand into the active site of a target protein and score the different poses based on factors like intermolecular forces and geometric complementarity. For diaryl ureas, common targets are protein kinases such as B-RAF, VEGFR2, and p38 MAP kinase. nih.govmdpi.comresearchgate.net
These studies consistently predict a conserved binding mode where the diaryl urea scaffold acts as a bridge between two key regions of the kinase active site:
The "hinge region," which connects the N- and C-lobes of the kinase domain.
A hydrophobic pocket deep within the active site, often accessed when the kinase is in an inactive conformation (e.g., the "DFG-out" state).
The central urea moiety is pivotal, forming a bidentate hydrogen bond with the backbone of the hinge region. One N-H group donates a hydrogen bond to a backbone carbonyl oxygen of a conserved residue (e.g., Cys), while the urea's carbonyl oxygen accepts a hydrogen bond from a backbone N-H of another hinge residue. researchgate.net
Assessment of Binding Site Complementarity and Key Interacting Residues
Beyond predicting the binding pose, docking analysis identifies the specific amino acid residues that form key interactions with the ligand. For diaryl urea kinase inhibitors, these interactions are remarkably consistent across different kinase targets.
The 3,4-dichlorophenyl group would likely be positioned in a hydrophobic pocket, where it can form favorable van der Waals and π-stacking interactions. The 4-fluorophenyl group typically occupies another region of the ATP-binding site. The specific interactions stabilize the ligand-protein complex and contribute to the inhibitor's potency and selectivity.
| Interaction Type | Ligand Moiety Involved | Key Interacting Protein Residues (Examples from Kinases) |
|---|---|---|
| Hydrogen Bonding | Central Urea (N-H donors, C=O acceptor) | Hinge Region Backbone (e.g., Cys, Asp, Met) researchgate.net |
| Hydrophobic & van der Waals | Dichlorophenyl and Fluorophenyl Rings | Hydrophobic residues like Val, Leu, Ile, Phe nih.gov |
| π-π Stacking / CH-π | Aromatic Rings | Aromatic residues like Phe, Tyr nih.gov |
| Ionic / H-Bond | Urea N-H | Side chain of conserved residues (e.g., Glu in αC-helix, Asp in DFG motif) researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the system over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.
For a complex of this compound with a target kinase, an MD simulation would start with the best-docked pose. The system is solvated in a water box with ions to mimic physiological conditions. Over a simulation period (typically nanoseconds to microseconds), the trajectory of the atoms is recorded.
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand with respect to its initial docked position. A stable, low RMSD suggests the binding pose is robust. nih.gov
Key Interaction Persistence: The simulation shows whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time. nih.govjppres.com
Conformational Changes: MD can reveal subtle changes in the protein or ligand structure upon binding, which are not captured by rigid docking.
Binding Free Energy: Advanced calculations based on MD trajectories, such as MM-PBSA, can provide a more accurate estimation of the binding affinity. nih.gov
In studies of related diaryl urea-kinase complexes, MD simulations have confirmed that the hydrogen bonds to the hinge region are highly stable and that the ligand remains securely anchored in the active site throughout the simulation. nih.gov
Analysis of Compound-Target Complex Stability and Flexibility
Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-protein complex over time. nih.govmdpi.com By simulating the movements and interactions of atoms, MD can predict how firmly a compound like this compound binds to its target and how the complex behaves dynamically. jppres.com These simulations are particularly valuable in drug discovery for assessing the viability of a potential drug candidate. meddiscoveries.org
Key metrics used to analyze the stability and flexibility of the compound-target complex include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of atomic positions in the protein backbone and the ligand from an initial reference structure over the course of the simulation. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and remains in a stable binding mode. Fluctuations can indicate instability or conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis measures the fluctuation of individual amino acid residues or atoms within the ligand. nih.gov This provides insight into the flexibility of different parts of the system. Regions of the protein, such as loops in the binding site, may exhibit higher flexibility, which can be crucial for accommodating the ligand. Conversely, low fluctuation in the ligand itself indicates a stable binding pose.
Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. MD simulations can track the formation and breakage of these bonds over time. The persistence or "occupancy" of specific hydrogen bonds between the urea moiety of the compound and key residues in the target's active site (like the hinge region of a kinase) confirms a stable interaction.
| Metric | System | Average Value | Interpretation |
|---|---|---|---|
| RMSD | Protein Backbone | 1.8 ± 0.3 Å | The complex reached a stable equilibrium during the simulation. |
| RMSD | Ligand | 0.9 ± 0.2 Å | The ligand maintained a consistent binding pose within the active site. |
| RMSF | Key Active Site Residue (e.g., Cys919) | 0.8 Å | Low flexibility, indicating a stable interaction with the ligand. |
| H-Bond Occupancy | Urea NH --- Glu885 O | 85% | A persistent and strong hydrogen bond contributes significantly to binding affinity. |
| H-Bond Occupancy | Urea C=O --- Asp1046 NH | 75% | A stable hydrogen bond anchoring the ligand in the binding pocket. |
Investigation of Solvent Interactions and Solvation Effects
The interaction of a compound with the surrounding solvent, typically water in a biological system, profoundly impacts its binding affinity and thermodynamic properties. Computational methods are employed to understand these solvation effects, providing a more complete picture of the binding event.
MD simulations performed in an explicit water model can reveal the behavior of water molecules at the protein-ligand interface. Some water molecules may be displaced upon ligand binding, while others may mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds.
Key analyses for investigating solvation effects include:
Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the compound and protein that is accessible to the solvent. A significant decrease in SASA upon binding indicates that the ligand is buried within the binding pocket, which is often associated with the hydrophobic effect—a major driving force for ligand binding.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from MD simulation snapshots. These calculations dissect the binding energy into various components, including van der Waals forces, electrostatic interactions, and crucially, the solvation energy. The solvation energy term quantifies the energetic cost or favorability of desolvating the ligand and the binding pocket to form the complex.
| Energy Component | Value (kcal/mol) | Contribution |
|---|---|---|
| Van der Waals Energy | -45.5 | Favorable |
| Electrostatic Energy | -18.2 | Favorable |
| Polar Solvation Energy | +35.8 | Unfavorable (due to desolvation) |
| Nonpolar Solvation Energy (SASA) | -4.1 | Favorable (hydrophobic effect) |
| Total Binding Free Energy (ΔGbind) | -32.0 | Overall Favorable Binding |
These computational investigations provide a detailed, dynamic, and energetically nuanced understanding of how this compound interacts with its biological targets. The analysis of complex stability, flexibility, and the critical influence of the solvent environment are essential for rational drug design and for optimizing the properties of potential therapeutic agents.
Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Investigations of 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
NMR spectroscopy is a powerful technique for studying molecular interactions at an atomic level. For 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea, it can provide valuable data on its binding to target proteins, identifying the specific parts of the molecule involved in the interaction.
Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping
Saturation Transfer Difference (STD) NMR is a key method for identifying the binding epitope of a ligand, which is the specific part of the molecule in direct contact with a protein receptor. nih.govnih.gov This technique is particularly well-suited for studying ligand-protein interactions with moderate to weak affinity (KD in the 10-3 to 10-8 M range) and fast exchange rates. mdpi.com
The fundamental principle of STD NMR involves irradiating the protein's protons with radiofrequency pulses. This saturation (loss of signal) is transferred to any bound ligand through spin diffusion. d-nb.info When the ligand dissociates from the protein, it retains this "memory" of saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. d-nb.info By subtracting a spectrum recorded with off-resonance irradiation (where the protein is not saturated) from the on-resonance spectrum, a difference spectrum is obtained. This difference spectrum exclusively shows signals from the protons of the ligand that were in close proximity to the protein. d-nb.info
For this compound, an STD NMR experiment would reveal which of its protons are most significantly attenuated, indicating the closest points of contact with its target protein. The relative intensities of the signals in the STD spectrum correlate with the proximity of the ligand's protons to the protein surface. Protons on the dichlorophenyl or fluorophenyl rings that are buried deep within a binding pocket will show strong STD effects, while those pointing away towards the solvent will show weaker effects. This allows for the precise mapping of the compound's binding orientation. nih.gov
Table 1: Hypothetical STD NMR Results for this compound Binding This table illustrates the type of data obtained from an STD NMR experiment, showing the relative enhancement for different protons of the compound, which helps in identifying the binding epitope.
| Proton Position | Chemical Shift (ppm) | STD Enhancement (%) | Implication |
| H-2' (Fluorophenyl) | 7.15 | 85 | Close contact with the receptor surface. |
| H-3' (Fluorophenyl) | 7.50 | 90 | Close contact with the receptor surface. |
| H-2 (Dichlorophenyl) | 7.60 | 100 | Deepest penetration into the binding pocket. |
| H-5 (Dichlorophenyl) | 7.40 | 60 | Partial contact with the receptor. |
| H-6 (Dichlorophenyl) | 7.75 | 95 | Close contact with the receptor surface. |
| N-H (Urea) | 8.50 | 40 | Likely involved in hydrogen bonding but may have some solvent exposure. |
Isotope-Edited NMR for Specific Interaction Probing
Isotope-edited NMR techniques offer a more specific way to probe ligand-target interactions by selectively labeling either the ligand or the protein with NMR-active isotopes like 13C, 15N, or 19F. This approach simplifies complex spectra and allows for the unambiguous monitoring of specific atoms upon binding.
For studying the interaction of this compound, several strategies could be employed:
15N-Labeling the Target Protein: If the target protein is uniformly labeled with 15N, a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum can be recorded. This spectrum displays a peak for each N-H bond in the protein backbone. Upon addition of the unlabeled ligand, changes in the chemical environment of amino acid residues in the binding pocket will cause their corresponding peaks to shift (a phenomenon known as chemical shift perturbation). This allows for the identification of the specific amino acids that interact with the compound.
13C-Labeling the Ligand: Synthesizing this compound with 13C enrichment at specific positions (e.g., the carbonyl carbon of the urea (B33335) group) can provide direct information about the ligand's electronic environment upon binding.
19F NMR: The presence of a fluorine atom in the 4-fluorophenyl ring provides a natural, highly sensitive NMR probe. nih.gov The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals with a wide chemical shift range that is very sensitive to the local environment. nih.gov A simple one-dimensional 19F NMR spectrum can be used to monitor the binding event. The 19F chemical shift of the compound is expected to change upon binding to its target, providing a straightforward way to confirm interaction and even determine binding affinity through titration experiments.
X-ray Crystallography for Ligand-Bound Target Structures
X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule or a protein-ligand complex. libretexts.org This technique provides a precise atomic-level picture of how this compound engages with its biological target, revealing the geometry of the binding pocket and the specific interactions that stabilize the complex. mdpi.com
Co-crystallization Strategies for Protein-Ligand Complex Determination
The primary challenge in X-ray crystallography is obtaining a well-ordered crystal of the protein-ligand complex. Several strategies can be employed to achieve this:
Solvent Evaporation: This is a common method where the purified protein and the ligand are mixed in a stoichiometric ratio in a suitable solvent. The solvent is then allowed to evaporate slowly, increasing the concentration of the complex until it reaches supersaturation and crystallization occurs. sysrevpharm.org
Vapor Diffusion: In this technique, a drop containing the purified protein, the ligand, and a precipitant is allowed to equilibrate with a larger reservoir of a higher concentration precipitant solution. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the protein-ligand complex and inducing crystallization. libretexts.org
Slurry Co-crystallization: This method involves adding a component with lower solubility to a saturated solution of the component with higher solubility. The mixture is stirred until the co-crystal is formed. sysrevpharm.org
The selection of the appropriate solvent, pH, temperature, and precipitating agent is crucial and often requires extensive screening of various conditions. youtube.com
Structural Analysis of Binding Pocket Interactions
Once a high-quality crystal is obtained and diffraction data is collected, the resulting electron density map can be used to build an atomic model of the this compound molecule bound within its target's active site. Analysis of this structure reveals the key non-covalent interactions responsible for molecular recognition. mdpi.com
Based on the structures of similar diaryl urea compounds, the following interactions are anticipated for this compound: mdpi.comnih.govnih.gov
Hydrogen Bonding: The central urea moiety is a key hydrogen-bonding motif. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These groups typically form critical hydrogen bonds with amino acid side chains (e.g., Asp, Glu, Asn, Gln) or the protein backbone in the active site.
π-π Stacking: The aromatic dichlorophenyl and fluorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur from amino acid residues.
Hydrophobic Interactions: The phenyl rings also contribute to binding through hydrophobic interactions with nonpolar residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val) in the binding pocket.
Table 2: Potential Binding Pocket Interactions for this compound This table summarizes the likely non-covalent interactions between the compound and amino acid residues within a hypothetical protein binding pocket, as would be revealed by X-ray crystallography.
| Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Urea N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (B1630785) |
| Urea C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine |
| Dichlorophenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| Chlorine Atoms | Halogen Bonding, Hydrophobic | Backbone Carbonyl, Serine, Methionine |
| Fluorophenyl Ring | π-π Stacking, Hydrophobic | Tryptophan, Valine |
| Fluorine Atom | Weak Hydrogen Bond, Dipole-Dipole | Backbone N-H |
Mass Spectrometry for Metabolic Pathway Elucidation (in vitro, non-clinical)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and quantifying metabolites. In a non-clinical, in vitro setting, it is used to elucidate the metabolic pathways of compounds like this compound. These studies typically use liver microsomes or S9 fractions from various species (e.g., human, rat, mouse) to simulate metabolism in the liver. frontiersin.orgresearchgate.net
The process involves incubating the parent compound with the liver fractions and necessary cofactors (like NADPH). Over time, samples are taken and analyzed by LC-MS/MS. The LC separates the parent compound from its metabolites based on their physicochemical properties. The MS then detects and fragments the molecules. By comparing the mass and fragmentation pattern of the metabolites to the parent compound, the chemical modifications that occurred during metabolism can be identified. frontiersin.org
For this compound, several metabolic transformations can be predicted:
Oxidation (Hydroxylation): Cytochrome P450 enzymes in the liver microsomes are likely to add a hydroxyl group (-OH) to one of the aromatic rings. This results in a mass increase of 16 Da (+O).
Glucuronidation: Following hydroxylation, the hydroxylated metabolite can be conjugated with glucuronic acid by UGT enzymes, a common phase II metabolic reaction. This adds a moiety with a mass of 176 Da.
Urea Cleavage: The urea bond could potentially be hydrolyzed, breaking the molecule into 3,4-dichloroaniline (B118046) and 4-fluoroaniline (B128567), though this is often a minor pathway for diaryl ureas.
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The parent ion is selected and fragmented, and the resulting pattern of fragment ions provides a fingerprint that helps to pinpoint the site of metabolic modification. frontiersin.org
Table 3: Predicted In Vitro Metabolites of this compound This table lists the potential metabolites that could be identified by LC-MS analysis following incubation with liver microsomes, along with the expected mass shift from the parent compound.
| Metabolite | Metabolic Reaction | Mass Shift (Da) | Predicted m/z [M+H]+ |
| Parent Compound | - | - | 299.0 |
| M1: Monohydroxylated Metabolite | Oxidation | +16 | 315.0 |
| M2: Dihydroxylated Metabolite | Oxidation x2 | +32 | 331.0 |
| M3: Glucuronide Conjugate of M1 | Glucuronidation | +192 (+16 + 176) | 491.0 |
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the molecular structure, conformational isomerism, and intermolecular interactions of N,N'-diaryl ureas such as this compound. The vibrational spectrum is exquisitely sensitive to the local chemical environment, making it ideal for probing the subtle structural variations arising from different conformers and the nature of hydrogen-bonding networks.
Analysis of the vibrational spectra of related substituted ureas, such as 1,3-diphenylurea, has revealed the potential for multiple conformations to coexist at room temperature. researchgate.net These conformational differences often arise from rotations around the C–N bonds of the urea bridge, leading to distinct planar or near-planar cis-trans arrangements of the phenyl rings relative to the carbonyl group. Each conformer possesses a unique vibrational fingerprint, allowing for their identification and characterization.
The key to these studies lies in the assignment of specific vibrational bands to the motions of different functional groups within the molecule. The urea moiety (-NH-CO-NH-) is of particular importance, as its vibrational modes are directly involved in the hydrogen-bonding interactions that dictate the supramolecular structure.
Key Vibrational Modes and Their Interpretations:
N-H Stretching Vibrations: The N-H stretching modes, typically appearing in the 3200–3450 cm⁻¹ region, are highly sensitive to hydrogen bonding. mdpi.com In the solid state, where this compound molecules are likely to be engaged in intermolecular hydrogen bonds (N-H···O=C), these bands are expected to be broad and shifted to lower frequencies compared to the gas phase or in non-polar solvents. The presence of multiple, distinct N-H stretching bands can indicate different hydrogen-bonding environments or the coexistence of different conformers with unique interaction patterns.
Amide I Band (C=O Stretching): The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectrum of urea derivatives. mdpi.com It typically appears in the 1620–1700 cm⁻¹ range. The exact frequency of the Amide I band is a reliable indicator of the strength of hydrogen bonding to the carbonyl oxygen. A shift to a lower wavenumber (red-shift) indicates stronger hydrogen bonding, as this weakens the C=O double bond. ias.ac.in The analysis of this band is crucial for understanding the intermolecular connectivity in the solid state.
Amide II Band: The Amide II band, found between 1515 and 1605 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com Its position is also sensitive to hydrogen bonding and conformation. For N,N'-disubstituted ureas, this band can sometimes split into two components, reflecting the in-phase and out-of-phase vibrations of the two N-H groups. mdpi.com
Phenyl Ring Vibrations: The vibrations associated with the 3,4-dichlorophenyl and 4-fluorophenyl rings provide information about the electronic structure and substitution patterns. Characteristic bands include C-H stretching modes above 3000 cm⁻¹, C=C ring stretching modes in the 1400–1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending modes at lower frequencies. The C-Cl and C-F stretching vibrations are also identifiable and can be useful for confirming the molecular structure.
Detailed research findings from computational studies, such as Density Functional Theory (DFT), on analogous molecules like 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) and various phenylurea herbicides, have been instrumental in providing tentative assignments for complex vibrational spectra. nih.gov These theoretical calculations help to predict the vibrational frequencies and intensities associated with different conformers, aiding in the interpretation of experimental IR and Raman spectra. nih.gov
The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
Table 1: Expected IR and Raman Vibrational Frequencies for the Urea Moiety.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3450 | Sensitive to hydrogen bonding; lower frequency indicates stronger H-bonds. |
| Amide I (C=O Stretch) | 1620 - 1700 | Primarily C=O stretching. A key indicator of H-bond strength at the carbonyl group. |
| Amide II | 1515 - 1605 | Coupled N-H in-plane bending and C-N stretching. Sensitive to conformation. |
| Amide III | 1200 - 1350 | Complex mode involving C-N stretching and N-H bending. |
Table 2: Expected IR and Raman Vibrational Frequencies for the Phenyl Rings.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Phenyl Ring Assignment |
| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching |
| C=C Stretch | 1580 - 1610 | Ring stretching |
| C=C Stretch | 1450 - 1520 | Ring stretching |
| C-F Stretch | 1150 - 1250 | 4-fluorophenyl |
| C-Cl Stretch | 600 - 800 | 3,4-dichlorophenyl |
By combining IR and Raman spectroscopy with theoretical calculations, a detailed picture of the conformational landscape and intermolecular interaction network of this compound can be developed. This provides fundamental insights into its solid-state structure, which is essential for understanding its physicochemical properties.
In Vitro Model Systems and Experimental Methodologies in Research on 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Selection and Validation of Relevant Cellular and Subcellular Research Models
The initial assessment of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea's biological effects necessitates the use of carefully selected and validated cellular models. Given that diaryl ureas are frequently investigated for their anticancer potential, the primary models are typically established human cancer cell lines. nih.gov
The selection of cell lines is guided by the specific research question and the presumed molecular targets of the compound. A broad panel of cancer cell lines is often used in initial screenings to determine the compound's spectrum of activity. nih.gov For instance, research on analogous diaryl ureas has utilized cell lines from various cancer types, including:
Colon adenocarcinoma: HT-29, SW480, SW620 nih.govmdpi.com
Lung adenocarcinoma: A549, H-460 mdpi.comnih.gov
Breast adenocarcinoma: MDA-MB-231, MCF-7 mdpi.comnih.gov
Hepatocellular carcinoma: HepG2 nih.gov
Melanoma: A375 nih.gov
Prostate cancer: PC-3 nih.govnih.gov
Leukemia: K-562 nih.gov
Validation of these models involves confirming their identity and ensuring they are free from contamination. Furthermore, the expression levels of the putative molecular targets, such as specific receptor tyrosine kinases (e.g., VEGFR-2, EGFR) or intracellular kinases (e.g., Raf/MEK/ERK pathway components), are often characterized in these cell lines to provide a mechanistic context for the compound's activity. tbzmed.ac.irnih.gov
To assess selectivity and potential toxicity to non-cancerous cells, normal human cell lines are used as controls. Examples from related compound studies include human microvascular endothelial cells (HMEC-1), human embryonic kidney cells (HEK-293), and normal keratinocytes (HaCaT). nih.govmdpi.com The differential activity between cancer and normal cell lines is a key factor in evaluating the therapeutic potential of the compound.
| Cell Line | Cancer Type | Use in Diaryl Urea (B33335) Research |
| HT-29 | Colon Adenocarcinoma | Evaluation of antiproliferative activity and mechanism of action. mdpi.comnih.gov |
| A549 | Lung Adenocarcinoma | Assessment of cytotoxicity and kinase inhibition. mdpi.comnih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | Screening for antiproliferative effects. nih.gov |
| HepG2 | Hepatocellular Carcinoma | Determining in vitro antitumor activity. nih.gov |
| PC-3 | Prostate Cancer | Evaluating cytotoxicity against hormone-refractory cancer. nih.gov |
| HaCaT | Normal Keratinocytes | Control for assessing selectivity and cytotoxicity to non-malignant cells. nih.gov |
Biochemical Assays for Molecular Activity Quantification (e.g., enzyme assays, binding assays)
To quantify the molecular activity of this compound, various biochemical assays are employed. These assays are essential for confirming direct interaction with molecular targets and determining inhibitory potency.
Enzyme Assays: Since diaryl ureas are well-known kinase inhibitors, in vitro kinase assays are a cornerstone of their biochemical evaluation. nih.gov These assays measure the compound's ability to inhibit the activity of specific purified enzymes. For compounds in this class, key targets often include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and components of the Raf/MEK/ERK signaling pathway. nih.govtbzmed.ac.ir
A common format is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. mdpi.com The assay provides a luminescent signal that is inversely proportional to the inhibitory activity of the compound. The results are typically expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.com
Binding Assays: These assays determine the affinity of the compound for its target protein. While not as commonly detailed in the initial screening literature for this specific class compared to enzyme assays, techniques such as fluorescence polarization (FP) can be adapted. FP-based assays measure the change in polarization of fluorescently labeled ligands upon binding to a protein, providing data on binding affinity and kinetics.
Cell-Based Assays for Proliferation and Viability: The most common initial assay to quantify the biological effect of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects. nih.gov
| Assay Type | Principle | Typical Endpoint | Example Application for Diaryl Ureas |
| Kinase Inhibition Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced by a kinase reaction. | IC₅₀ Value | Determining potency against VEGFR-2, EGFR, ASK1. nih.govmdpi.com |
| MTT Assay | Measures the reduction of MTT by mitochondrial dehydrogenases in living cells. | IC₅₀ Value | Assessing antiproliferative/cytotoxic activity against cancer cell lines. nih.gov |
| Colony Formation Assay | Measures the ability of single cells to grow into colonies. | Inhibition of Clonogenicity | Evaluating long-term effects on cell survival and proliferation. nih.gov |
Microscopic and Imaging Techniques for Investigating Cellular Phenotypes (mechanistic focus)
Microscopy and cellular imaging are indispensable tools for visualizing the phenotypic changes induced by this compound, thereby offering insights into its mechanism of action.
Fluorescence Microscopy: This technique is widely used to study specific cellular events, such as apoptosis. Cells can be stained with fluorescent dyes that bind to markers of apoptosis. For example, Annexin V conjugated to a fluorophore is used to detect the externalization of phosphatidylserine, an early apoptotic event. Propidium iodide is often used concurrently to identify late apoptotic or necrotic cells by staining the DNA of cells with compromised membranes. Visualizing and quantifying the stained cells under a fluorescence microscope provides direct evidence of apoptosis induction.
Furthermore, fluorescence microscopy can be employed to observe changes in cell morphology, cytoskeletal organization, or the localization of specific proteins. wustl.eduresearchgate.net For instance, immunofluorescence staining can be used to visualize the distribution and expression levels of target kinases or downstream signaling proteins following treatment with the compound.
Confocal Laser Scanning Microscopy (CLSM): CLSM offers higher resolution and the ability to optically section cells, which is particularly useful for detailed subcellular localization studies. In the context of related urea derivatives, CLSM has been used to provide high-resolution images supporting findings from other assays, such as the disruption of bacterial biofilms. researchgate.net For a compound like this compound, CLSM could be used to precisely visualize its effects on the nuclear morphology (e.g., chromatin condensation) during apoptosis or to co-localize the compound with specific subcellular organelles if a fluorescently tagged version were available.
High-Throughput Screening Methodologies for Mechanistic Probe Discovery
High-throughput screening (HTS) methodologies are critical for the efficient discovery of new inhibitors and for elucidating the mechanism of action of compounds like this compound. benthamdirect.com
Cell-Based High-Content Screening (HCS): HCS combines automated fluorescence microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells simultaneously. An HCS campaign could be designed to screen for compounds that induce specific cellular changes, such as cell cycle arrest at a particular phase, induction of apoptosis, or inhibition of angiogenesis in endothelial cell models. By using fluorescent probes for DNA content, apoptosis markers, and cytoskeletal proteins, HCS can provide a detailed mechanistic fingerprint of the compound's activity across a large number of cells and conditions.
Assay Formats for HTS: The assays used in HTS must be robust, reproducible, and amenable to automation in 96-well or 384-well plate formats. wiley.com Fluorescence-based assays are the most common readout method in HTS for enzyme inhibitors. acs.org For kinase inhibitor screening, formats like fluorescence resonance energy transfer (FRET), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization are frequently employed to detect kinase activity or inhibitor binding in a high-throughput manner. wiley.com
Future Directions and Interdisciplinary Prospects in Research on 1 3,4 Dichlorophenyl 3 4 Fluorophenyl Urea
Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
To achieve a holistic view of the biological effects of 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea, future research will increasingly integrate high-throughput "omics" technologies. These approaches can move beyond single-target interactions to map the compound's impact on complex cellular networks.
Proteomics , the large-scale study of proteins, offers powerful tools to elucidate the mechanism of action of diarylurea compounds. Mass spectrometry (MS)-based proteomics, in particular, can be used to identify the direct protein targets and downstream signaling pathways affected by the compound. nih.gov Techniques like thermal proteome profiling (TPP) can identify protein-ligand interactions in their native cellular environment, providing unbiased confirmation of targets. Furthermore, phosphoproteomics , a sub-discipline of proteomics, is crucial for kinase inhibitors, as it can quantify changes in protein phosphorylation across the proteome, revealing the functional consequences of kinase inhibition and illuminating the drug's activity landscape within sarcoma cells, for example. researchgate.net
Metabolomics , the study of small molecule metabolites, can provide complementary insights. By profiling the metabolic changes within cells or organisms upon treatment with the compound, researchers can identify affected metabolic pathways and potential off-target effects. For related dichlorophenyl-containing compounds, metabolomics has been employed to understand their biodegradation pathways. nih.gov This approach could similarly be used to trace the metabolic fate of this compound in biological systems, identifying metabolites and understanding its persistence and clearance.
| Omics Technology | Specific Technique | Research Objective | Potential Outcome |
|---|---|---|---|
| Proteomics | Affinity-Purification Mass Spectrometry (AP-MS) | Directly identify binding partners and protein targets. | Validation of intended targets and discovery of novel off-targets. |
| Thermal Proteome Profiling (TPP) | Unbiased identification of cellular targets in vivo. | Comprehensive target profile under physiological conditions. | |
| Phosphoproteomics | Quantitative MS-based Phosphoproteomics | Map the compound's impact on cellular signaling pathways. | Understanding of functional effects on kinase signaling networks. |
| Metabolomics | LC-MS/GC-MS Metabolite Profiling | Characterize the metabolic fate and impact of the compound. | Identification of key metabolites and affected metabolic pathways. |
Development of Chemical Probes Based on the Compound Scaffold
The development of chemical probes from the this compound scaffold is a critical step toward better understanding its biological targets and mechanism of action. Chemical probes are small molecules designed to interrogate biological systems and have become essential tools for biological discovery. nih.gov
A probe based on this diarylurea scaffold would be an analog modified with a specific functional group. This could be a reactive moiety that allows for covalent binding to its protein target or a reporter tag, such as biotin (B1667282) or a fluorophore, for visualization and pull-down experiments. These probes are instrumental in chemoproteomics workflows to identify and validate cellular targets directly in complex biological samples like cell lysates. acs.org By using a probe in competitive binding experiments, researchers can confirm that the probe interacts with the same targets as the original, unmodified compound. This approach provides robust evidence of target engagement and can uncover previously unknown binding partners, offering valuable structure-activity relationship (SAR) information at an early stage of drug development. acs.org
| Step | Description | Example Modification | Purpose |
|---|---|---|---|
| 1. Scaffold Selection | Use this compound as the starting point. | Parent Compound | Ensures the probe retains the binding characteristics of the original molecule. |
| 2. Linker Attachment | Introduce a linker at a non-critical position on one of the phenyl rings. | Alkoxy or aminoalkyl chain | Provides a point of attachment for a functional group without disrupting protein binding. |
| 3. Functional Group Conjugation | Attach a reporter tag or a reactive group to the linker. | Biotin, Fluorophore, or an electrophilic "warhead" | Enables target identification via pull-down (biotin), imaging (fluorophore), or covalent labeling (warhead). |
| 4. Biological Validation | Confirm the probe retains activity and binds to the intended target(s). | Competitive binding assays | Ensures the probe is a valid tool for studying the parent compound's biology. |
Exploration of Material Science Applications for Related Diarylureas
The structural features of N,N'-diarylureas, particularly their capacity for strong and directional hydrogen bonding, open avenues for their use in material science and supramolecular chemistry. imdea.org The two N-H groups act as hydrogen-bond donors, while the urea (B33335) carbonyl oxygen serves as an acceptor. acs.org This arrangement facilitates the self-assembly of diarylurea molecules into well-ordered, one-dimensional tapes or other supramolecular structures. whiterose.ac.uk
This self-assembly property is the foundation for creating novel "smart" materials. Diarylureas and especially bis-urea derivatives have been extensively studied as low-molecular-weight gelators (LMWGs), which can immobilize solvents to form supramolecular gels. nih.govnih.govmuni.cz These gels are responsive to stimuli and have potential applications in fields like drug delivery and tissue engineering. nih.govresearchgate.net
Furthermore, the hydrogen-bonding capability of the urea moiety makes it an effective motif for anion recognition. researchgate.net Diarylurea-based receptors can be designed to selectively bind specific anions, a property that could be harnessed for creating chemical sensors or transporters. The introduction of diarylurea linkages into polymer chains has also been shown to enhance mechanochemical activation, demonstrating a role for these motifs as force transducers in mechanophore systems. researchgate.net
| Application Area | Underlying Property | Potential Use | Reference Principle |
|---|---|---|---|
| Supramolecular Gels | Self-assembly via N-H···O hydrogen bonding into fibrous networks. | Drug delivery matrices, tissue engineering scaffolds, environmental remediation. | Formation of non-covalent, stimuli-responsive soft materials. nih.govnih.govresearchgate.net |
| Anion Recognition | Strong hydrogen-bond donor capacity of N-H groups. | Chemical sensors for specific anions (e.g., acetate (B1210297), phosphate), anion transport systems. | Design of host-guest complexes with high affinity and selectivity for anions. nih.gov |
| Mechanochemistry | Ability of hydrogen-bonded arrays to transduce mechanical force. | Development of self-healing materials or stress-sensing polymers. | Enhancement of mechanochemical bond scission in mechanophores. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Predicting Compound Activity and Synthetic Routes
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of compounds like this compound. These computational tools can accelerate research by predicting biological activity and designing efficient synthetic pathways. researchgate.net
Predicting Compound Activity: Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be significantly enhanced by machine learning. For diarylurea derivatives, ML algorithms can build predictive models that correlate physicochemical descriptors (e.g., size, aromaticity, polarizability) with biological activity, such as kinase inhibition. researchgate.net These models, which can be linear (Multiple Linear Regression) or non-linear (Support Vector Machines), can screen large virtual libraries of related compounds to identify new candidates with potentially higher potency or improved selectivity, thereby prioritizing experimental efforts. researchgate.net
| Application | AI/ML Technique | Process | Outcome |
|---|---|---|---|
| Activity Prediction | QSAR with Machine Learning | Correlate molecular descriptors with experimental biological activity to train a predictive model. | Rapid virtual screening of new analogs to identify promising candidates for synthesis. researchgate.net |
| Synthesis Planning | AI-driven Retrosynthesis | Apply deep learning models to recursively break down the target molecule into simpler precursors. | Generation of efficient, novel, and viable synthetic routes from available starting materials. muni.czresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For diaryl ureas, a two-step approach is common:
Step 1 : Prepare the intermediate 3,4-dichlorophenyl isocyanate by reacting 3,4-dichloroaniline with phosgene or a safer alternative like triphosgene.
Step 2 : React the isocyanate with 4-fluoroaniline in a polar aprotic solvent (e.g., acetonitrile or DMF) under inert atmosphere.
Optimization :
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Catalysts : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- NMR : H and C NMR should show distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and urea NH groups (δ 8.5–9.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (e.g., [M+H] at m/z 343.02) and isotopic patterns for Cl/F .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar urea linkage, critical for structure-activity studies .
Q. What are the standard protocols for evaluating its in vitro cytotoxicity?
- Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) for selectivity assessment.
- Assays : MTT or resazurin-based assays at concentrations of 1–100 µM for 48–72 hours.
- Data Interpretation : Calculate IC values and compare with controls (e.g., cisplatin). Note that fluorine substitution may enhance membrane permeability .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, F) influence biological activity in aryl urea derivatives?
- Mechanistic Insight : Electron-withdrawing groups (Cl, F) increase urea’s hydrogen-bonding capacity, enhancing interactions with biological targets like kinases or GPCRs.
- Case Study : In hybrid diaryl ureas, 3,4-dichloro substitution improves binding to hydrophobic pockets, while 4-fluoro groups reduce metabolic degradation .
- Computational Tools : DFT calculations (e.g., Mulliken charges) and molecular docking (AutoDock Vina) predict substituent effects on binding affinity .
Q. How can contradictory data on its metabolic stability be resolved across studies?
- Issue : Discrepancies arise from species-specific metabolism (e.g., human vs. rodent liver microsomes) or assay conditions.
- Methodology :
- In Vitro : Use human hepatocytes with LC-MS/MS to identify metabolites (e.g., N-demethylation or hydroxylation).
- In Silico : Apply tools like MetaSite to predict cytochrome P450 interactions .
- Validation : Cross-reference with structurally similar compounds like Diuron, which undergoes fungal degradation to 3,4-dichloroaniline .
Q. What strategies are effective for improving its environmental persistence profile without compromising bioactivity?
- Biodegradation : Co-formulate with white-rot fungi (e.g., Phanerochaete chrysosporium) to degrade the urea backbone via oxidative pathways .
- Structural Modifications : Introduce hydrolyzable groups (e.g., ester linkages) while retaining key pharmacophores.
- Analytical Monitoring : Use soil metabolomics (HPLC-QTOF-MS) to track degradation products and assess ecotoxicity .
Q. How can researchers elucidate its mechanism of action in modulating oxidative stress pathways?
- Assays : Measure ROS levels (DCFH-DA probe), glutathione depletion, and Nrf2 activation in cell models.
- Comparative Studies : Contrast with carbazole-linked urea derivatives, which exhibit enhanced antioxidant activity due to π-π stacking interactions .
- Omics Integration : Pair transcriptomics (RNA-seq) with pathway analysis (KEGG) to identify affected genes (e.g., SOD1, CAT) .
Methodological Considerations
Q. What analytical techniques are critical for resolving batch-to-batch variability in synthesis?
Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?
- Library Design : Synthesize analogs with varied substituents (e.g., trifluoromethyl, methyl) on both aryl rings.
- High-Throughput Screening : Test against panels of kinases or ion channels (e.g., TRPV1) using fluorescence polarization assays .
- Data Clustering : Apply PCA (principal component analysis) to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
